molecular formula C21H20ClNO5 B11394697 N-(3-chlorobenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11394697
M. Wt: 401.8 g/mol
InChI Key: YATSHMDHYJMXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethoxy-substituted chromen-2-one moiety, and an acetamide linkage. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine under reflux conditions.

    Introduction of the Dimethoxy and Methyl Groups: The chromen-2-one intermediate is then subjected to methylation and methoxylation reactions using appropriate reagents like methyl iodide and sodium methoxide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Linkage: The final step involves the acylation of the chromen-2-one derivative with acetic anhydride in the presence of a base like pyridine to form the acetamide linkage.

Industrial Production Methods

Industrial production of N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar in structure but may have different substituents, leading to variations in biological activity.

    Chlorophenyl Acetamides: Compounds with similar chlorophenyl and acetamide groups but different core structures.

    Dimethoxy Chromen-2-ones: Compounds with similar chromen-2-one cores but different substituents.

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-16(10-19(24)23-11-13-5-4-6-14(22)7-13)21(25)28-18-9-15(26-2)8-17(27-3)20(12)18/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

YATSHMDHYJMXEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.